3-Methoxy-5-(prop-2-YN-1-YL)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-(prop-2-YN-1-YL)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 3-Methoxy-5-(prop-2-YN-1-YL)isoxazole involves a 1,3-dipolar cycloaddition reaction. This reaction typically starts with 3-substituted phenyl-5-(prop-2-yn-1-yloxy)methyl)isoxazoles and (Z)-2-chloro-N-hydroxynicotinimidoyl chloride using sodium bicarbonate as an acid-binding agent in tetrahydrofuran (THF) solvent under catalyst-free microwave-assisted conditions . This method is environmentally friendly, efficient, and offers high regioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and simplicity. The use of microwave radiation can significantly reduce reaction times and improve yields, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-5-(prop-2-YN-1-YL)isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of isoxazolines.
Substitution: Substitution reactions can occur at the methoxy or prop-2-yn-1-yl groups, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the isoxazole ring .
Major Products
The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and other heterocyclic compounds. These products can have diverse biological activities and are useful in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5-(prop-2-YN-1-YL)isoxazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Wirkmechanismus
The mechanism of action of 3-Methoxy-5-(prop-2-YN-1-YL)isoxazole involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can inhibit enzymes and proteins involved in various biological processes, leading to their antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Methoxy-5-(prop-2-YN-1-YL)isoxazole include other isoxazole derivatives such as:
- 3-(2-Chloropyridin-3-yl)-5-(((3-(p-tolyl)isoxazol-5-yl)methoxy)methyl)isoxazole
- 3-(6-Chloropyridin-3-yl)-5-(((3-arylisoxazol-5-yl)methoxy)methyl)isoxazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and prop-2-yn-1-yl groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Eigenschaften
Molekularformel |
C7H7NO2 |
---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
3-methoxy-5-prop-2-ynyl-1,2-oxazole |
InChI |
InChI=1S/C7H7NO2/c1-3-4-6-5-7(9-2)8-10-6/h1,5H,4H2,2H3 |
InChI-Schlüssel |
CPVFPKZJNIZXJI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NOC(=C1)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.